molecular formula C17H18F3NO5S B7517927 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B7517927
M. Wt: 405.4 g/mol
InChI Key: QZEHWNBCPUABKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFB-TDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

TFB-TDM exerts its biological effects through the modulation of ion channels, particularly the voltage-gated sodium channels. It binds to the extracellular domain of the channel and stabilizes its closed state, leading to a decrease in the channel's activity. This results in the inhibition of neuronal excitability and the reduction of pain sensation.
Biochemical and Physiological Effects
TFB-TDM has been shown to have significant effects on the nervous system. It has been demonstrated to reduce pain sensation in animal models of neuropathic pain and to have anti-convulsant effects. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TDM is its high selectivity for voltage-gated sodium channels, which makes it a valuable tool for the study of these channels. Its fluorescent properties also make it useful for the detection of protein-ligand interactions. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered when using TFB-TDM in lab experiments.

Future Directions

There are several potential future directions for the study of TFB-TDM. One area of interest is the development of TFB-TDM derivatives with improved solubility and lower toxicity. Another potential direction is the investigation of TFB-TDM's effects on other ion channels and its potential applications in the treatment of other diseases. The use of TFB-TDM in combination with other drugs or therapies is also an area that warrants further exploration.

Synthesis Methods

TFB-TDM can be synthesized through a multi-step reaction process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1-(2-chloroethyl)piperidine, followed by the reaction of the resulting product with sodium trifluoromethanesulfonate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

TFB-TDM has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-ligand interactions and as a tool for the study of protein conformational changes. It has also been used as a modulator of ion channels and as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO5S/c1-11(15-10-13(24-2)6-9-16(15)25-3)21-27(22,23)14-7-4-12(5-8-14)26-17(18,19)20/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEHWNBCPUABKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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